molecular formula C23H18ClN3O B4935207 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine

2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine

Cat. No.: B4935207
M. Wt: 387.9 g/mol
InChI Key: SGIXWSYZUZLGIP-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group and two methylphenyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine typically involves the reaction of 3-chlorophenol with cyanuric chloride in the presence of a base, followed by the introduction of 4-methylphenyl groups. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from 0°C to 50°C. The process may involve multiple steps, including nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can lead to a variety of substituted triazine derivatives .

Scientific Research Applications

2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
  • 2-(3-chlorophenoxy)-4,6-bis(4-ethylphenyl)-1,3,5-triazine
  • 2-(3-chlorophenoxy)-4,6-bis(4-methoxyphenyl)-1,3,5-triazine

Uniqueness

2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorophenoxy group and two methylphenyl groups provides a distinct electronic and steric environment, making it different from other triazine derivatives. This uniqueness can be leveraged in various applications, particularly in the design of new compounds with tailored properties .

Properties

IUPAC Name

2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-15-6-10-17(11-7-15)21-25-22(18-12-8-16(2)9-13-18)27-23(26-21)28-20-5-3-4-19(24)14-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIXWSYZUZLGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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